
Methyl4-isobutylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-isobutylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, along with an isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-isobutylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The isobutyl group is introduced through a subsequent alkylation reaction using isobutyl bromide and a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where nicotinic acid and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-isobutylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinic alcohol derivatives.
Substitution: Various substituted nicotinic esters.
Applications De Recherche Scientifique
Methyl4-isobutylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of certain industrial products, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Methyl4-isobutylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This interaction can result in various physiological responses, including vasodilation and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl nicotinate
- Isobutyl nicotinate
- Ethyl nicotinate
Uniqueness
Methyl4-isobutylnicotinate is unique due to the presence of both the methyl ester and isobutyl groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)6-9-4-5-12-7-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
JYHOYKWNPLPVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=NC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


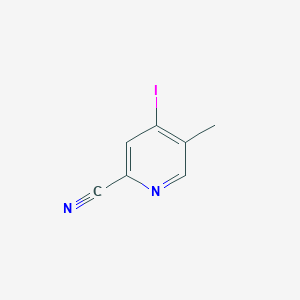


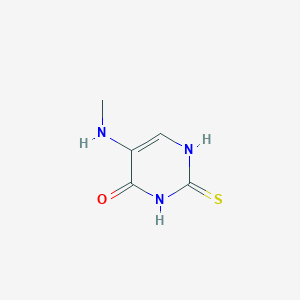
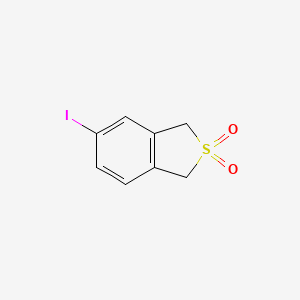
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
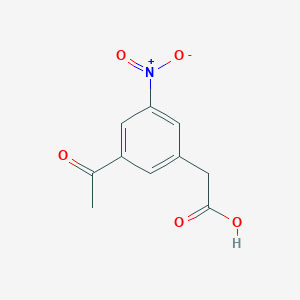
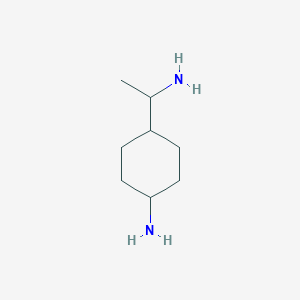
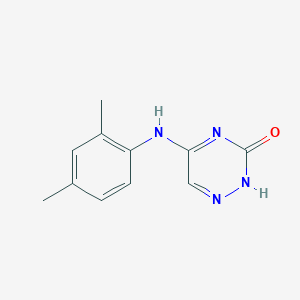
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
